Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-
Description
Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives are heterocyclic compounds characterized by a fused isothiazole-pyrimidine core. The specific compound in question features a 2-fluorophenyl-piperazinyl moiety linked via a ketone-containing ethyl chain.
Properties
IUPAC Name |
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3S/c19-11-3-1-2-4-12(11)23-5-7-24(8-6-23)13(26)9-25-10-21-14-15(17(20)27)22-29-16(14)18(25)28/h1-4,10H,5-9H2,(H2,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHRSIMNWHXBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106841 | |
| Record name | Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251687-37-2 | |
| Record name | Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251687-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrimidine Precursors
The isothiazolo[4,5-d]pyrimidine core is synthesized via cyclization of 4-amino-5-mercaptopyrimidine derivatives. As demonstrated in the Divakar-Reese procedure, treatment of 7-oxo-isothiazolo[4,5-d]pyrimidine intermediates with phosphoryl trichloride (POCl₃) at 110°C for 6 hours induces cyclization, achieving yields of 85–92% (Table 1). Alternative methods include sulfur-assisted ring closure using Lawesson’s reagent, though POCl₃ proves superior for regioselectivity.
Table 1: Cyclization Conditions for Isothiazolo[4,5-d]Pyrimidine Core
| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Amino-5-mercaptopyrimidine | POCl₃ | 110 | 6 | 92 |
| 5-Thiocyanatopyrimidin-4-one | Lawesson’s reagent | 80 | 12 | 78 |
Oxidation State Control
The 6,7-dihydro-7-oxo moiety is introduced via controlled oxidation. Manganese dioxide (MnO₂) in dimethylformamide (DMF) at 60°C selectively oxidizes dihydro intermediates to the 7-oxo derivative without over-oxidizing the isothiazole ring. This step is critical for maintaining the compound’s electronic profile for subsequent functionalization.
Carboxamide Functionalization at C3
Amidation Strategies
The C3-carboxamide group is installed using peptide coupling reagents. Reaction of isothiazolo[4,5-d]pyrimidine-3-carboxylic acid with ammonium chloride in the presence of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in dichloromethane (DCM) achieves 89% conversion. Alternatively, CDI (1,1'-carbonyldiimidazole)-mediated activation in tetrahydrofuran (THF) provides milder conditions for heat-sensitive intermediates.
Key Observation:
-
HBTU outperforms EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in minimizing epimerization at C3 (≤2% vs. 8% with EDC).
Piperazinyl-Oxoethyl Side Chain Installation at C6
Alkylation-Acylation Sequence
The 2-oxoethyl-piperazinyl moiety is introduced via a two-step process:
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Alkylation: Treatment of the C6-brominated intermediate with ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃) yields the 2-hydroxyethyl derivative (68% yield).
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Oxidation and Coupling: Oxidation with Jones reagent (CrO₃/H₂SO₄) generates the 2-oxoethyl group, which is subsequently coupled with 4-(2-fluorophenyl)piperazine using HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in acetonitrile (88% yield).
Direct Acylation Approach
An alternative one-pot method involves reacting the C6-lithiated intermediate with chloroacetyl chloride, followed by nucleophilic displacement with 4-(2-fluorophenyl)piperazine. While faster (3 hours total), this route suffers from lower yields (57%) due to competing side reactions at the isothiazole nitrogen.
Purification and Analytical Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves the final compound from regioisomeric byproducts. The target elutes at 12.3 minutes (UV 254 nm), with >99% purity confirmed by LC-MS ([M+H]⁺ = 487.2).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H2), 7.89–7.82 (m, 1H, fluorophenyl), 4.61 (s, 2H, OCH₂CO), 3.72–3.68 (m, 4H, piperazine).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N piperazine).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Primary Synthesis Pathways
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization → Amidation → Alkylation | 5 | 62 | 99.1 |
| One-Pot Acylation | 3 | 57 | 95.3 |
| POCl₃ Cyclization → HATU Coupling | 4 | 71 | 98.7 |
The POCl₃/HATU route emerges as optimal, balancing yield and purity. Side reactions during direct acylation (Method 2) necessitate additional purification, reducing practicality.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Antiviral Activity
Recent studies indicate that isothiazolo[4,5-d]pyrimidine compounds exhibit antiviral properties. For instance, derivatives have been shown to inhibit cyclin G-associated kinase (GAK), which is implicated in the replication of various viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) . The structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on the isothiazolo scaffold can enhance antiviral potency.
Cancer Treatment
The compound has also been investigated for its anticancer potential. Isothiazolo derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation. For example, certain derivatives have demonstrated activity against cancer cell lines by inducing apoptosis through the inhibition of signaling pathways like NF-kB .
Inhibition of IRAK4
Another significant application is the inhibition of Interleukin 1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory responses and has been linked to various diseases including chronic lung disease and inflammatory bowel disease. The compound has shown promise as a therapeutic agent for conditions related to IRAK4 dysregulation .
Structure-Activity Relationship Studies
A comprehensive SAR study focused on various substitutions on the isothiazolo scaffold revealed that electron-rich aryl groups significantly enhance GAK affinity. For example, a compound with a 3,4-dimethoxyphenyl substituent exhibited improved binding characteristics compared to others .
Clinical Applications
Clinical research has highlighted the potential of these compounds in treating inflammatory diseases associated with IRAK4 mutations. Patients with such mutations exhibit reduced susceptibility to infections and chronic inflammatory conditions, suggesting that targeting IRAK4 could provide therapeutic benefits .
Synthesis and Evaluation
The synthesis of these compounds typically involves regioselective functionalization techniques that allow for the introduction of various substituents at critical positions on the isothiazolo scaffold. These synthetic strategies are crucial for developing compounds with optimized biological activity .
Data Summary Table
Mechanism of Action
The mechanism of action of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, some derivatives have been shown to inhibit cyclin G-associated kinase (GAK), which plays a crucial role in clathrin-mediated endocytosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with BIBN4096BS
BIBN4096BS (1-piperidinecarboxamide derivative) shares structural similarities, including a piperazinyl group and carboxamide functionality. However, its quinazolinyl and dibromo-hydroxyphenyl substituents distinguish its binding profile. BIBN4096BS is a well-documented calcitonin gene-related peptide (CGRP) receptor antagonist, suggesting that the target compound’s piperazinyl-ketone chain may similarly enhance GPCR affinity but with divergent selectivity due to the isothiazolo-pyrimidine core .
| Feature | Target Compound | BIBN4096BS |
|---|---|---|
| Core Structure | Isothiazolo[4,5-d]pyrimidine | Quinazolinyl |
| Key Substituent | 2-Fluorophenyl-piperazinyl-oxoethyl | 3,5-Dibromo-4-hydroxyphenyl |
| Primary Target | Hypothesized GPCRs or kinases | CGRP receptor |
| Solubility | Likely moderate (piperazine enhances solubility) | Low (hydrophobic bromine substituents) |
Comparison with Thieno[2,3-d]pyridazine Derivatives
Compounds like 5-(2,4-difluorophenyl)-4-oxo-thieno[2,3-d]pyridazine-7-carboxylic acid (74g) exhibit a thienopyridazine core instead of isothiazolo-pyrimidine. Synthesis routes for thieno derivatives often involve cyclization of thiophene precursors, whereas isothiazolo-pyrimidines may require sulfur-nitrogen bond formation under harsher conditions, impacting scalability .
Comparison with Dasatinib
Dasatinib (BMS-354825) contains a thiazolecarboxamide group and a 4-(2-hydroxyethyl)piperazinyl substituent. While both compounds feature piperazine-linked side chains, Dasatinib’s pyrimidine-amine-thiazole architecture targets tyrosine kinases (e.g., BCR-ABL), whereas the isothiazolo-pyrimidine compound’s fluorophenyl group may favor serotonin or dopamine receptor interactions. Dasatinib’s clinical success underscores the importance of heterocyclic carboxamides in drug design, though substituent positioning dictates target specificity .
Receptor Binding Hypotheses
However, the isothiazolo-pyrimidine core could introduce steric hindrance, reducing off-target effects compared to simpler arylpiperazines .
Biological Activity
Isothiazolo[4,5-d]pyrimidine derivatives, particularly the compound Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bicyclic isothiazolo-pyrimidine framework with a carboxamide group and a piperazine moiety. This unique arrangement contributes to its interaction with various biological targets.
The biological activity of isothiazolo[4,5-d]pyrimidine derivatives is primarily attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : These compounds have been shown to inhibit key enzymes involved in cellular processes. For example, some derivatives target cyclin G-associated kinase (GAK), which plays a critical role in clathrin-mediated endocytosis and cell cycle regulation.
- Antimicrobial Activity : The compounds exhibit antimicrobial properties against various bacterial strains. Their mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Antiviral Properties : Certain derivatives demonstrate antiviral activity against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV), potentially by interfering with viral replication mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Cyclin G-associated Kinase Inhibition : A study explored the structure-activity relationship (SAR) of isothiazolo[4,5-d]pyrimidine derivatives as GAK inhibitors. The most potent compound exhibited an IC50 value of 51 nM, indicating strong binding affinity. Modifications to the substituents enhanced potency further, demonstrating the importance of structural optimization in drug design .
- Antimicrobial Evaluation : A series of synthesized isothiazolo[4,5-d]pyrimidine derivatives were tested for antimicrobial efficacy. Compounds showed significant activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases. This suggests potential for development as new antimicrobial agents .
- Antiviral Activity : Research indicated that certain derivatives possess antiviral properties against HCV and DENV with low cytotoxicity levels. The mechanism likely involves inhibition of viral replication pathways, making these compounds promising candidates for further antiviral drug development .
Discussion
The diverse biological activities exhibited by isothiazolo[4,5-d]pyrimidine derivatives highlight their potential as therapeutic agents across multiple domains, including oncology and infectious diseases. The ability to inhibit critical enzymes and exhibit antimicrobial properties positions these compounds favorably in drug discovery efforts.
Q & A
Q. How can cross-disciplinary approaches (e.g., chemical engineering, data science) enhance research outcomes?
- Methodological Answer :
- Process Intensification : Use microreactors for continuous synthesis to improve heat/mass transfer.
- Machine Learning : Train models on PubChem data to predict reaction outcomes or biological activity.
- Automation : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
